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molecular formula C7H11N3O B8720475 Ethanol, 2-(methyl-4-pyrimidinylamino)- CAS No. 340742-86-1

Ethanol, 2-(methyl-4-pyrimidinylamino)-

Cat. No. B8720475
M. Wt: 153.18 g/mol
InChI Key: SSDGVZGQKQLRKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07001910B1

Procedure details

To 9.4 g (50 mmol) 2-[(6-chloropyrimidin-4-yl)-methylamino)ethanol in 50 ml ethanol and 10 ml water, 1 g of a 10% Pd/C paste is added and the resulting mixture is subjected to hydrogenation at a pressure of 60 atmospheres and at room temperature for 8 h.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][N:5]=[C:4]([N:8]([CH3:12])[CH2:9][CH2:10][OH:11])[CH:3]=1>C(O)C.O.[Pd]>[CH3:12][N:8]([C:4]1[CH:3]=[CH:2][N:7]=[CH:6][N:5]=1)[CH2:9][CH2:10][OH:11]

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
ClC1=CC(=NC=N1)N(CCO)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
CN(CCO)C1=NC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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